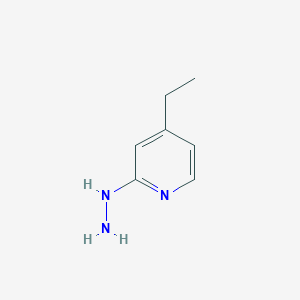
(4-ethylpyridin-2-yl)hydrazine
Descripción general
Descripción
(4-ethylpyridin-2-yl)hydrazine is a chemical compound belonging to the class of hydrazinopyridines These compounds are characterized by the presence of a hydrazine group (-NH-NH2) attached to a pyridine ring The ethyl group at the 4-position further modifies its chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (4-ethylpyridin-2-yl)hydrazine can be synthesized through several methods. One common approach involves the nucleophilic substitution of halogen atoms in pyridines or their N-oxides by reaction with hydrazine hydrate. For instance, the reaction of 4-ethyl-2-chloropyridine with hydrazine hydrate in a solvent such as ethanol or dioxane at elevated temperatures (ranging from 0-150°C) yields 4-ethyl-2-hydrazinopyridine .
Industrial Production Methods: Industrial production methods for 4-ethyl-2-hydrazinopyridine typically involve large-scale synthesis using similar nucleophilic substitution reactions. The choice of solvent, temperature, and reaction time are optimized to maximize yield and purity. Additionally, continuous flow reactors may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: (4-ethylpyridin-2-yl)hydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyridylhydrazones or triazolopyridines.
Reduction: Reduction reactions can modify the hydrazine group to form amines or other derivatives.
Substitution: The hydrazine group can participate in substitution reactions, leading to the formation of various substituted pyridines.
Common Reagents and Conditions:
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Substitution: Reactions with halopyridines in solvents like ethanol or dioxane at elevated temperatures are typical.
Major Products:
Oxidation: 1,2,4-triazolo[4,3-a]pyridines.
Reduction: Corresponding amines or hydrazones.
Substitution: Various substituted pyridines depending on the reactants used.
Aplicaciones Científicas De Investigación
(4-ethylpyridin-2-yl)hydrazine has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-ethyl-2-hydrazinopyridine and its derivatives often involves interaction with specific molecular targets. For instance, triazolopyridines derived from this compound can inhibit enzymes like human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and P38α mitogen-activated protein kinase (MAPK), which are involved in inflammatory pathways . The hydrazine group allows for the formation of reactive intermediates that can interact with various biological molecules.
Comparación Con Compuestos Similares
2-Hydrazinopyridine: Lacks the ethyl group at the 4-position, leading to different chemical properties and reactivity.
4-Methyl-2-hydrazinopyridine: Similar structure but with a methyl group instead of an ethyl group, affecting its steric and electronic properties.
2,4-Dihydrazinopyridine:
Uniqueness: (4-ethylpyridin-2-yl)hydrazine is unique due to the presence of the ethyl group, which influences its reactivity and the types of derivatives that can be synthesized. This structural feature allows for the formation of specific bioactive compounds that may not be accessible through other hydrazinopyridines.
Propiedades
Fórmula molecular |
C7H11N3 |
|---|---|
Peso molecular |
137.18 g/mol |
Nombre IUPAC |
(4-ethylpyridin-2-yl)hydrazine |
InChI |
InChI=1S/C7H11N3/c1-2-6-3-4-9-7(5-6)10-8/h3-5H,2,8H2,1H3,(H,9,10) |
Clave InChI |
FDOWNLFBKGMCFM-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=NC=C1)NN |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Benzyl-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B8723181.png)

![2-[2-(4-Methyl-1H-imidazol-1-yl)ethyl]aniline](/img/structure/B8723197.png)

![2,6-Diaza-bicyclo[5.2.0]non-1(7)-ene-8,9-dione](/img/structure/B8723208.png)








![2'-Formyl-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B8723284.png)
